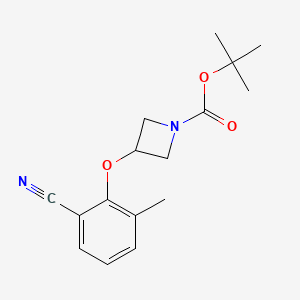
3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of an azetidine ring, a cyano group, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the appropriate phenol derivative, which undergoes a nucleophilic substitution reaction with an azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano group and the azetidine ring are key functional groups that contribute to its reactivity. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid methyl ester
- 3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid ethyl ester
- 3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid isopropyl ester
Uniqueness
3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
tert-butyl 3-(2-cyano-6-methylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-11-6-5-7-12(8-17)14(11)20-13-9-18(10-13)15(19)21-16(2,3)4/h5-7,13H,9-10H2,1-4H3 |
InChI Key |
PJTWSFLXMJQXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OC2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















